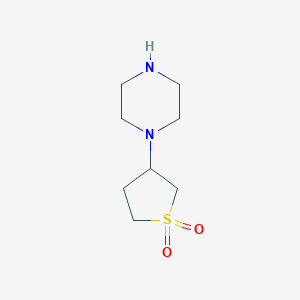

![molecular formula C36H33IrN3+3 B169205 Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III) CAS No. 149005-33-4](/img/structure/B169205.png)

Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)

Vue d'ensemble

Description

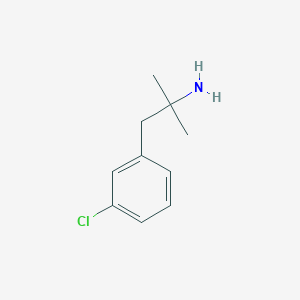

Tris[2-(p-tolyl)pyridine]iridium(III), also known as Ir(Mppy)3, is a solution-processable small molecule . It is used as a green phosphorescent dopant in highly-efficient light-emitting diode (LED) displays, including both perovskite and organic LEDs .

Molecular Structure Analysis

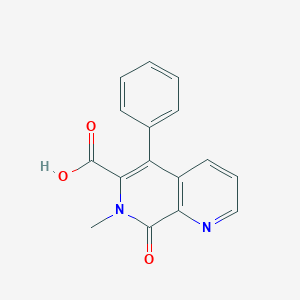

Ir(Mppy)3 is an organoiridium complex with the formula Ir(C6H4-C5H4N)3 . It has three methyl groups attached to the ppy ligands, making it more soluble than the widely known green emitter Ir(ppy)3 .Physical And Chemical Properties Analysis

Ir(Mppy)3 has a molecular weight of 696.86 g/mol . It absorbs light at a maximum wavelength of 375 nm in DCM and emits fluorescence at a maximum wavelength of 515 nm in DCM . The HOMO and LUMO energy levels are 5.6 eV and 3.0 eV, respectively . It is soluble in chloroform, dichloromethane, and toluene .Applications De Recherche Scientifique

OLED and TADF-OLED Devices

Ir(mppy)3, also known as Tris[2-(p-tolyl)pyridine]iridium(III), is widely utilized as a phosphorescent dopant that emits green light in highly efficient OLED (Organic Light-Emitting Diode) and TADF-OLED (Thermally Activated Delayed Fluorescence OLED) devices. Its enhanced solubility, due to the presence of three methyl groups attached to the ppy ligands, makes it more soluble than the commonly known green emitter Ir(ppy)3. This property is beneficial for creating devices with a slower efficiency roll-off and higher electroluminescent efficiencies .

Electroluminescent Device Performance

When used in a mixed-host system for solution-processed devices, Ir(mppy)3 has shown a significant improvement in current efficiency. A study reported a current efficiency of 56.8 cd A −1 using 20% COPO and 70% mCP (w/w) as a mixed-host system for Ir(mppy)3, which is a considerable enhancement compared to traditional Ir(mppy)3 based devices with mCP as the single host .

Sensitization in Electroluminescent Devices

Ir(mppy)3 has been employed in high-performance electroluminescent (EL) devices as a green light-emitting iridium complex. In one study, another iridium(III) complex, tris(phenylpyrazole)iridium (Ir(ppz)3), was used as the sensitizer to boost the performance of the EL device based on Ir(mppy)3 .

Mécanisme D'action

Target of Action

The primary target of Ir(mppy)3 is the Organic Light Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence OLEDs (TADF-OLEDs) . It acts as a phosphorescent dopant , emitting green light in these devices .

Mode of Action

Ir(mppy)3 interacts with its targets through excitation energy transfer (EET) and charge transfer (CT) mechanisms . These processes are competitive, with the EET mechanism being dominant . The excitons are primarily formed in the host first and then transferred to the guest in phosphorescent OLEDs based on exciplex-forming cohosts .

Biochemical Pathways

The action of Ir(mppy)3 affects the energy transfer pathways from the exciplex state of cohost to the emissive state of the guest . Understanding these pathways can provide insights for improving exciplex-forming materials adopted in OLEDs .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Ir(mppy)3, we can discuss its solubility and stability . Ir(mppy)3 is more soluble than the widely known green emitter Ir(ppy)3 due to the presence of three methyl groups attached to the ppy ligands . This increased solubility can impact the bioavailability of the compound in the OLED environment.

Result of Action

The result of Ir(mppy)3’s action is the emission of green light in highly efficient OLED and TADF-OLED devices . When co-doped with Ir(ppz)3, Ir(mppy)3 devices show a slower efficiency roll-off and higher electroluminescent efficiencies due to improved recombination probability and suppressed exciton quenching .

Action Environment

The action, efficacy, and stability of Ir(mppy)3 are influenced by environmental factors. For instance, the relative importance of CT over EET depends strongly on the location of the guest molecule relative to the cohost pair . Both the coupling for EET and the interaction energy for CT are strongly influenced by the geometric constraints .

Propriétés

IUPAC Name |

iridium(3+);2-(4-methylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H11N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-9H,1H3;/q;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERGTYJYQCLVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.[Ir+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33IrN3+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ir(mppy)3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

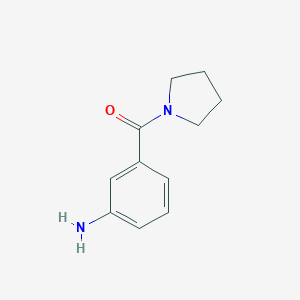

![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)

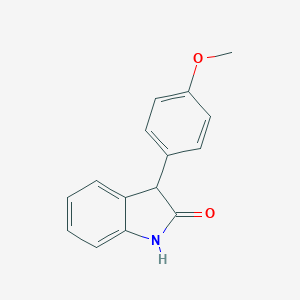

![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)

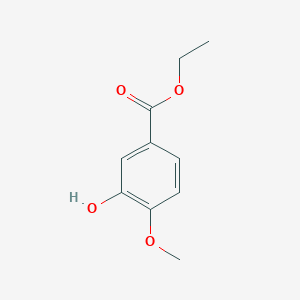

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)

![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)

![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)